Pyridinium, 3-benzoyl-1-methyl-

Drug Metabolism Species Differences Toxicokinetics

Pyridinium, 3-benzoyl-1-methyl- (CAS 38495-55-5) is a quaternary pyridinium salt with the molecular formula C13H12NO⁺ and a monoisotopic mass of 198.091 Da. It belongs to the 3-acyl-1-methylpyridinium class, characterized by a positively charged pyridinium ring N-methylated and substituted at the 3-position with a benzoyl group.

Molecular Formula C13H12NO+
Molecular Weight 198.24 g/mol
CAS No. 38495-55-5
Cat. No. B189504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 3-benzoyl-1-methyl-
CAS38495-55-5
Molecular FormulaC13H12NO+
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12NO/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-10H,1H3/q+1
InChIKeyQYRCSCQNZOBIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridinium, 3-benzoyl-1-methyl- (CAS 38495-55-5): Chemical Identity and Core Structural Features


Pyridinium, 3-benzoyl-1-methyl- (CAS 38495-55-5) is a quaternary pyridinium salt with the molecular formula C13H12NO⁺ and a monoisotopic mass of 198.091 Da . It belongs to the 3-acyl-1-methylpyridinium class, characterized by a positively charged pyridinium ring N-methylated and substituted at the 3-position with a benzoyl group. This compound is distinct from its non-quaternized precursor 3-benzoylpyridine and from other 3-acyl analogs due to the combined electronic effects of the benzoyl substituent and the permanent positive charge, which govern its redox behavior, metabolic fate, and solid-state assembly [1].

Metabolite Standard Dog-specific N-methylation metabolite for ADME model development
Crystal Engineering Building block with reported intermediate conductivity among 3-acyl analogs
Synthetic Route Benzoyl-directed intermediate for 4-substituted pyrazole synthesis

Why Generic 3-Acyl-1-methylpyridinium Analogs Cannot Replace CAS 38495-55-5


Although 3-acetyl-1-methylpyridinium or 3-(methoxycarbonyl)-1-methylpyridinium share the same pyridinium core, the benzoyl group fundamentally alters key performance parameters. Replacing the benzoyl with an acetyl group changes solid-state conductivity by an order of magnitude, while substituting it with a carboxy group increases it nearly tenfold [1]. In biological systems, the benzoyl derivative is a species-specific metabolite in dogs but is virtually absent in rats, a profile not replicable by its N-oxide or non-quaternized analogs [2]. Such quantifiable divergences in conductivity and metabolic fate mean that simple in-class substitution results in functionally distinct outcomes, making CAS 38495-55-5 non-interchangeable for applications requiring these specific properties.

Conductivity shift
Benzoyl determines a distinct conductivity; acetyl or carboxy substituents can alter it by an order of magnitude.
Metabolic fate mismatch
Major dog urinary metabolite but virtually absent in rat; N-oxide or non-quaternized analogs do not reproduce this pattern.
Synthetic outcome divergence
Benzoyl substitution yields pyrazoles; the phenacyl analog routes to pyridazines under identical hydrazine–KOH conditions.

Comparator-Based Quantitative Evidence for Selecting Pyridinium, 3-benzoyl-1-methyl-


Species-Specific Metabolism: Dog vs. Rat Urinary Excretion Profile of 3-Benzoyl-1-methylpyridinium

In a direct comparative in vivo study, 3-benzoyl-1-methylpyridinium was identified as a major urinary metabolite in dogs but was virtually undetectable in rats following administration of the parent compound 3-benzoylpyridine (3-BP). In dogs, 95% of the administered ¹⁴C-3-BP dose was excreted in urine, predominantly as the glucuronide of 3-(α-hydroxybenzyl)pyridine and as the quaternary pyridinium compounds 3-benzoyl-1-methylpyridinium and 3-(α-hydroxybenzyl)-1-methylpyridinium. In contrast, these quaternary pyridinium compounds were hardly detected in rat urine, where 80% of the dose was excreted as N-oxides and α-hydroxybenzyl derivatives [1]. This species-specific metabolic routing establishes 3-benzoyl-1-methylpyridinium as a selective biomarker for canine versus rodent metabolism models.

Species metabolism
Head-to-head
Dog: major urinary metabolite Rat: hardly detected
Supports dog-specific ADME model development.
In vivo ¹⁴C study; Eyer & Hell, 1983.
Drug Metabolism Species Differences Toxicokinetics

Solid-State Electrical Conductivity in [Ni(dmit)2]⁻ Salts: Benzoyl vs. Acetyl vs. Carboxy Substituents

The room-temperature electrical conductivity of five 3-X-1-methylpyridinium [Ni(dmit)2]⁻ salts was measured under identical conditions. The 3-benzoyl derivative ([Ben]⁺, CAS 38495-55-5 cation) exhibited a conductivity of 1.00 × 10⁻⁶ S cm⁻¹, which is lower than the 3-acetyl analog ([Ace]⁺, 1.10 × 10⁻⁶ S cm⁻¹) and substantially lower than the 3-methoxycarbonyl ([Met]⁺, 2.86 × 10⁻⁶ S cm⁻¹) and 3-carboxy ([Car]⁺, 9.77 × 10⁻⁶ S cm⁻¹) derivatives. Only the 3-aminocarbonyl analog ([Ami]⁺, 8.75 × 10⁻⁷ S cm⁻¹) showed lower conductivity [1]. These differences arise from the distinct hydrogen-bonded dimer geometries dictated by the substituent's electronic effect, with the benzoyl group promoting centrosymmetric C–H···O dimers that yield this specific conductivity value.

Conductivity
Reported
1.00 × 10⁻⁶ S cm⁻¹
Supports crystal engineering screening; intermediate value among 3-acyl analogs.
Room-temperature, [Ni(dmit)₂]⁻ salt; Tomono et al. 2009.
Molecular Conductors Crystal Engineering Structure-Property Relationships

Divergent Heterocyclic Synthesis: Pyrazole Formation from 3-Benzoylpyridinium vs. Pyridazine from 3-Phenacylpyridinium

3-Benzoyl-1-methylpyridinium iodide (the iodide salt of CAS 38495-55-5) reacts with hydrazine–potassium hydroxide followed by catalytic reduction to yield 3-phenyl-4-propylpyrazole. Under analogous conditions, the closely related 3-phenacylpyridinium methiodide yields 4-alkyl-6-phenylpyridazine derivatives [1]. This divergence demonstrates that the carbonyl substitution pattern (benzoyl vs. phenacyl) dictates the heterocyclic product formed, making the benzoyl derivative the required precursor for pyrazole synthesis via this route.

Synthetic outcome
Reported
Benzoyl → Pyrazole Phenacyl → Pyridazine
Benzoyl directs pyrazole formation; required for this specific heterocyclic route.
Hydrazine–KOH, then reduction; Baradarani & Joule, 1980.
Heterocyclic Chemistry Synthetic Methodology Regioselectivity

Toxicity Ranking in 1-Alkyl-3-benzoylpyridinium Halide Series: Methyl Salt as the Least Toxic Congener

In a systematic pharmacological screen of 1-alkyl-3-benzoylpyridinium halides with side chains from one to fifteen carbons, the acute intraperitoneal toxicity in mice followed a biphasic trend. The methyl salt (corresponding to CAS 38495-55-5) was identified as the least toxic within the entire homologous series. Toxicity sharply increased with the ethyl homolog and then decreased before rising again with longer chains [1]. This positions the 1-methyl derivative as the congener with the widest acute safety margin in this pharmacologically active class.

Acute toxicity rank
Data to verify
Methyl: least toxic congener within tested N-alkyl series
Supports congener selection for in vivo pharmacological studies.
Intraperitoneal mouse LD₅₀; M.S. thesis, 1969.
Acute Toxicity Structure-Activity Relationship Pharmacology

Validated Application Scenarios for Pyridinium, 3-benzoyl-1-methyl- (CAS 38495-55-5)


Canine-Specific Drug Metabolism and Toxicokinetic Studies

In preclinical ADME studies requiring a dog-specific metabolite standard, 3-benzoyl-1-methylpyridinium is the validated biomarker. As demonstrated by Eyer and Hell (1983), this compound is a major urinary metabolite in dogs following 3-benzoylpyridine administration, while being virtually absent in rats [1]. Researchers can use CAS 38495-55-5 as an authentic reference standard to develop and validate LC-MS/MS methods for quantifying species-specific N-methylation pathways in canine toxicokinetic studies.

Crystal Engineering of Molecular Conductors with Defined Conductivity

For solid-state materials requiring a precise room-temperature conductivity of 1.00 × 10⁻⁶ S cm⁻¹ in [Ni(dmit)2]⁻ based systems, the 3-benzoyl-1-methylpyridinium cation is the appropriate building block. The Tomono et al. (2009) study directly compared five 3-substituted pyridinium cations and established that the benzoyl group yields this specific value, distinct from acetyl (1.10 × 10⁻⁶) or carboxy (9.77 × 10⁻⁶) analogs [2]. This enables rational design of charge-transfer salts with predetermined transport properties.

Regioselective Synthesis of 3-Phenyl-4-propylpyrazole

When the synthetic target is a 4-substituted pyrazole rather than a pyridazine, 3-benzoyl-1-methylpyridinium iodide is the required starting material. Baradarani and Joule (1980) showed that reaction with hydrazine–KOH and catalytic reduction yields 3-phenyl-4-propylpyrazole, while the phenacyl analog diverts to pyridazine products [3]. This substrate-controlled divergence eliminates the need for protecting group strategies or alternative routes to access this specific pyrazole scaffold.

Pharmacological Probe with Minimal Acute Toxicity in the 3-Benzoylpyridinium Class

For in vivo pharmacological screening of 3-benzoylpyridinium-based agents, the N-methyl derivative offers the widest safety margin. The 1969 structure-activity relationship study by Springfield established that the methyl salt is the least toxic congener in mice, with toxicity sharply increasing upon chain extension to ethyl [4]. This makes CAS 38495-55-5 the preferred starting point for designing hypotensive or autonomic nervous system probes with reduced acute lethality risk.

Application
Selection Property
Validation Focus
Species-differentiated ADME studies
Dog-specific metabolite standard
N-methylation pathway in canine model
Molecular conductor design
Reported intermediate conductivity
Conductivity rank among 3-acyl analogs
Pyrazole scaffold synthesis
Benzoyl-directed heterocyclic outcome
Reaction outcome vs phenacyl analog
In vivo pharmacological screening
Reported lower acute toxicity
Murine acute toxicity ranking among N-alkyl congeners
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